2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide (CAS 53784-33-1) is a highly stable, peracetylated glycosyl azide utilized as a premier building block in carbohydrate chemistry and chemical biology . Functioning primarily as a click-ready precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound enables the modular synthesis of beta-xylosides, glycopeptides, and fluorophore-tagged glycosaminoglycan (GAG) primers [1]. Unlike traditional moisture-sensitive glycosyl donors, this azide presents as a stable, white crystalline powder with excellent solubility in common aprotic organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) [2]. Its beta-anomeric stereochemistry is critical for mimicking natural biological linkages, making it an indispensable raw material for the procurement of targeted glycomimetics, biosensors, and therapeutic carbohydrate conjugates .
Substituting 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide with generic alternatives like xylosyl halides or unprotected xylosyl azides introduces severe process bottlenecks. Glycosyl halides (e.g., xylosyl bromide) are notoriously unstable and highly moisture-sensitive, requiring strict anhydrous conditions and rapid utilization to prevent hydrolytic degradation, which drastically complicates inventory management and scale-up[1]. Conversely, utilizing unprotected beta-D-xylopyranosyl azide severely limits solvent compatibility; its high polarity restricts reactions to aqueous or highly polar solvent mixtures, causing precipitation or biphasic incompatibility when reacting with hydrophobic alkyne partners (such as protected peptides or lipid-based fluorophores) [2]. Furthermore, substituting with other peracetylated sugars (like glucosyl azide) completely abolishes the biological function in applications requiring specific glycosaminoglycan priming, as the necessary biosynthetic enzymes strictly recognize the xylose moiety [3].
Glycosyl azides offer a massive stability advantage over traditional glycosyl halides. While 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl bromide rapidly hydrolyzes upon exposure to ambient moisture and requires storage under inert gas, 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a bench-stable crystalline solid . Quantitative assessments of peracetylated glycosyl azides demonstrate they retain >98% purity over extended storage at 0-8 °C without the need for glovebox handling . This thermal and hydrolytic stability prevents the yield losses typically associated with degrading halide donors during multi-step synthetic campaigns.
| Evidence Dimension | Hydrolytic stability and shelf life |
| Target Compound Data | >98% purity retained over months at 0-8 °C in ambient atmosphere |
| Comparator Or Baseline | Xylosyl halides (Rapid hydrolysis upon ambient moisture exposure, requiring inert atmosphere) |
| Quantified Difference | Complete elimination of moisture-driven degradation during standard handling. |
| Conditions | Standard laboratory storage and ambient benchtop handling. |
Procurement teams can source and stockpile this azide without investing in specialized anhydrous cold-chain logistics or suffering batch-to-batch variability from degraded precursors.
The peracetylation of the xylose core is critical for processability in organic synthesis. Unprotected xylosyl azides exhibit poor solubility in standard aprotic solvents (e.g., DCM, EtOAc), often requiring DMSO or aqueous mixtures which complicate the solubilization of hydrophobic alkyne partners like pyrene or protected RGD peptides [1]. In contrast, 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is highly soluble in DCM and DMF, allowing homogeneous CuAAC reactions. For instance, the synthesis of fluorophore-tagged xylosides using this peracetylated azide in DMF proceeds smoothly, whereas unprotected variants would suffer from reactant phase separation[2]. The acetyl groups are easily removed post-click via mild Zemplén deacetylation (NaOMe/MeOH) [3].
| Evidence Dimension | Organic solvent compatibility (DCM, EtOAc, DMF) |
| Target Compound Data | Highly soluble, enables homogeneous organic-phase click reactions |
| Comparator Or Baseline | Unprotected beta-D-xylopyranosyl azide (Sparingly soluble in non-polar/aprotic solvents, prone to phase separation) |
| Quantified Difference | Enables 100% homogeneous reaction conditions with lipophilic alkynes in standard organic solvents. |
| Conditions | CuAAC bioconjugation with hydrophobic fluorescent or peptide alkynes. |
Selecting the peracetylated form ensures seamless integration into standard organic synthesis workflows and simplifies downstream purification via standard silica gel chromatography.
When procuring a building block for proteoglycan research, the specific sugar moiety is non-interchangeable. 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide, once clicked to a functional moiety and deprotected, acts as a direct mimic of the natural O-xylosyl linkage to core proteins, successfully priming glycosaminoglycan (GAG) chains in cell culture[1]. Studies utilizing xyloside conjugates (e.g., RGD-xylosides or fluorophore-xylosides) demonstrate robust GAG priming [2]. Substituting this with peracetylated glucosyl or galactosyl azides results in near-zero GAG priming, as the endogenous xylosyltransferases strictly require the beta-D-xylose configuration to initiate the biosynthetic cascade [3].
| Evidence Dimension | Glycosaminoglycan (GAG) chain priming efficiency |
| Target Compound Data | High levels of GAG priming and secretion |
| Comparator Or Baseline | Glucosyl or galactosyl azide derivatives (Near-zero GAG priming) |
| Quantified Difference | Absolute binary difference in biological activity; only the xylose derivative initiates the target biosynthetic pathway. |
| Conditions | Cell culture assays measuring proteoglycan biosynthesis via fluorophore-tagged or peptide-tagged primers. |
Buyers targeting GAG biosynthesis or proteoglycan engineering must procure the exact xylose derivative, as in-class substitution with other hexose azides completely abolishes biological efficacy.
The procurement viability of a chemical building block relies heavily on its upstream synthetic efficiency. 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide can be synthesized from peracetylated xylose in excellent yields. Using Lewis acid catalysis (such as AuBr3) with trimethylsilyl azide (TMSN3), the azidation proceeds smoothly at room temperature, affording the beta-anomer in 85% yield within 1 hour [1]. This high-yielding, stereoselective process ensures that the compound can be manufactured reliably at scale, avoiding the low yields and complex anomeric mixtures often encountered when attempting to directly azidate unprotected sugars [2].
| Evidence Dimension | Synthetic yield and stereoselectivity |
| Target Compound Data | 85% yield, high beta-selectivity via AuBr3/TMSN3 |
| Comparator Or Baseline | Direct azidation of unprotected sugars (Low yields, difficult purification of anomeric mixtures) |
| Quantified Difference | Achieves 85% isolated yield in 1 hour, ensuring reliable commercial availability. |
| Conditions | Lewis acid-catalyzed anomeric azidation in dichloromethane at room temperature. |
High upstream synthetic efficiency guarantees a stable, cost-effective, and high-purity supply chain for industrial and academic buyers.
Ideal for clicking with hydrophobic fluorophores (like pyrene or dansyl) or targeting peptides (like RGD) to create cell-permeable molecules that initiate and monitor GAG biosynthesis in live cells [1].
The peracetylated azide is perfectly suited for solid-phase or solution-phase click conjugation to alkyne-bearing amino acids, enabling the rapid assembly of artificial glycopeptides while maintaining solubility in organic cleavage cocktails .
Utilized in materials science to functionalize alkyne-modified polymers or surfaces with xylose moieties, creating biocompatible coatings that interact specifically with carbohydrate-binding proteins and mimic proteoglycan interfaces .